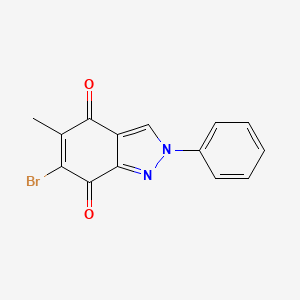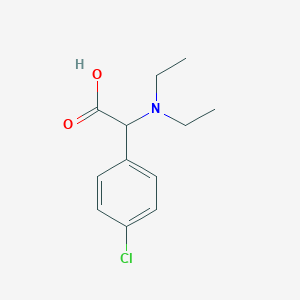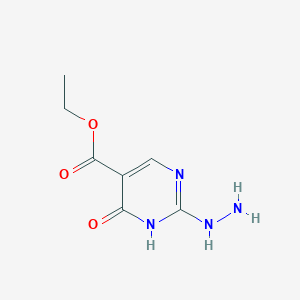![molecular formula C21H15NO3 B13100412 2-([1,1'-Biphenyl]-4-ylmethoxy)isoindoline-1,3-dione CAS No. 1885-53-6](/img/structure/B13100412.png)
2-([1,1'-Biphenyl]-4-ylmethoxy)isoindoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-([1,1’-Biphenyl]-4-ylmethoxy)isoindoline-1,3-dione is a compound that belongs to the class of isoindoline-1,3-dione derivatives. These compounds are known for their diverse biological activities and are widely used in pharmaceutical and chemical research. The structure of 2-([1,1’-Biphenyl]-4-ylmethoxy)isoindoline-1,3-dione consists of an isoindoline-1,3-dione core with a biphenyl group attached via a methoxy linker.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-([1,1’-Biphenyl]-4-ylmethoxy)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative . This reaction forms the isoindoline-1,3-dione scaffold. The process can be carried out under various conditions, including solventless reactions and the use of green chemistry principles . Transition-metal-catalyzed reactions and organocatalytic methods have also been employed to construct these complex heterocyclic structures .
Industrial Production Methods: Industrial production of 2-([1,1’-Biphenyl]-4-ylmethoxy)isoindoline-1,3-dione may involve large-scale condensation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-([1,1’-Biphenyl]-4-ylmethoxy)isoindoline-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions can modify the functional groups attached to the isoindoline-1,3-dione core, leading to the formation of different derivatives.
Common Reagents and Conditions: Common reagents used in the reactions of 2-([1,1’-Biphenyl]-4-ylmethoxy)isoindoline-1,3-dione include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions may vary depending on the desired transformation, with some reactions requiring elevated temperatures and specific solvents.
Major Products: The major products formed from the reactions of 2-([1,1’-Biphenyl]-4-ylmethoxy)isoindoline-1,3-dione include various substituted isoindoline-1,3-dione derivatives. These products can exhibit different biological activities and chemical properties, making them valuable for further research and development .
Wissenschaftliche Forschungsanwendungen
2-([1,1’-Biphenyl]-4-ylmethoxy)isoindoline-1,3-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex heterocyclic compounds . In biology and medicine, it has been studied for its potential as an antipsychotic agent and its ability to inhibit β-amyloid protein aggregation, which is relevant for the treatment of Alzheimer’s disease . Additionally, it has applications in the development of new drugs and therapeutic agents .
Wirkmechanismus
The mechanism of action of 2-([1,1’-Biphenyl]-4-ylmethoxy)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it can modulate the dopamine receptor D2, which is implicated in various neurological disorders . The compound may also interact with other receptors and enzymes, leading to its diverse biological effects .
Vergleich Mit ähnlichen Verbindungen
2-([1,1’-Biphenyl]-4-ylmethoxy)isoindoline-1,3-dione can be compared with other isoindoline-1,3-dione derivatives, such as N-substituted isoindoline-1,3-diones and fused multifunctionalized isoindoline-1,3-diones . These compounds share a similar core structure but differ in their substituents and functional groups, leading to variations in their chemical reactivity and biological activities . The unique biphenyl group in 2-([1,1’-Biphenyl]-4-ylmethoxy)isoindoline-1,3-dione distinguishes it from other derivatives and contributes to its specific properties and applications .
Similar Compounds
- N-substituted isoindoline-1,3-diones
- Fused multifunctionalized isoindoline-1,3-diones
- Isoindoline-1,3-dione derivatives with different aromatic substituents
Eigenschaften
CAS-Nummer |
1885-53-6 |
|---|---|
Molekularformel |
C21H15NO3 |
Molekulargewicht |
329.3 g/mol |
IUPAC-Name |
2-[(4-phenylphenyl)methoxy]isoindole-1,3-dione |
InChI |
InChI=1S/C21H15NO3/c23-20-18-8-4-5-9-19(18)21(24)22(20)25-14-15-10-12-17(13-11-15)16-6-2-1-3-7-16/h1-13H,14H2 |
InChI-Schlüssel |
JYUSHNFOXUEQIH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CON3C(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![10-(3,4-Dichlorophenyl)benzo[h]quinoline](/img/structure/B13100353.png)
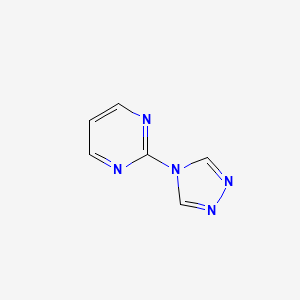
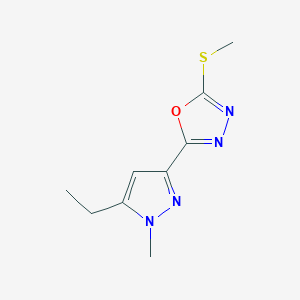
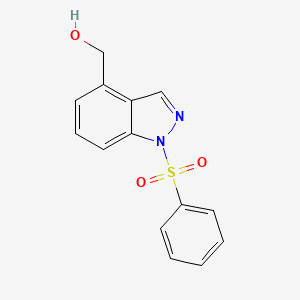
![2-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N,N-dipropylacetamide](/img/structure/B13100362.png)
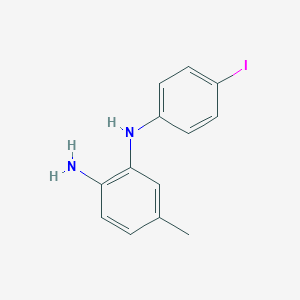
![9,9'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(9H-carbazole)](/img/structure/B13100369.png)
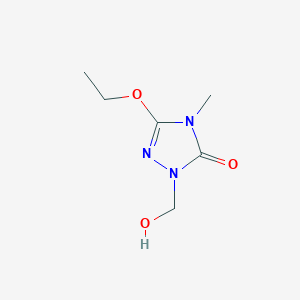
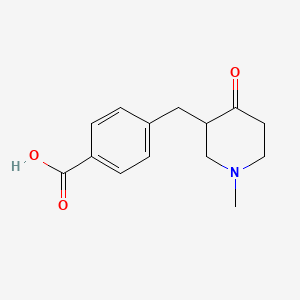
![1,2-Dihydropyrrolo[1,2-d][1,2,4]triazine](/img/structure/B13100385.png)
